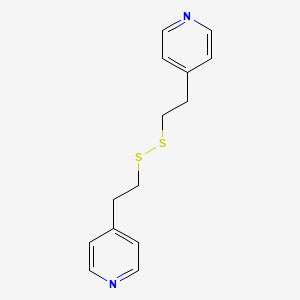![molecular formula C19H34NO22P5 B15199161 5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate](/img/structure/B15199161.png)
5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate is a bioactive molecule known for its significant role in the biomedical industry. This compound has shown potential as an effective inhibitor of cancer cell growth, particularly in hepatocellular and colorectal cancers. It also plays a role in regulating glucose metabolism, making it a promising candidate for diabetes treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate involves multiple steps, starting with the preparation of the myo-inositol core. The benzoylaminohexyl group is then introduced through a series of reactions, including protection and deprotection steps to ensure the selective functionalization of the inositol ring. The final product is obtained through phosphorylation reactions, which introduce the pentakisphosphate groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the final product, adhering to stringent regulatory standards. The production process includes the use of cleanroom environments and specialized equipment to handle the complex synthesis and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the inositol ring.
Reduction: Used to reduce any oxidized intermediates back to their original state.
Substitution: Functional groups on the inositol ring can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various phosphorylating agents for introducing phosphate groups. The reactions are typically carried out under controlled temperatures and pH to ensure high yield and purity of the final product.
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives of the inositol ring, each with unique biological activities and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying phosphorylation reactions.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell growth and metabolism.
Medicine: Explored as a potential therapeutic agent for cancer and diabetes due to its ability to inhibit cancer cell growth and regulate glucose metabolism.
Industry: Utilized in the development of new drugs and therapeutic agents, particularly in the field of oncology.
Wirkmechanismus
The compound exerts its effects by inhibiting the ROCK signaling pathways, which are implicated in cancer cell migration and invasion. By blocking these pathways, 5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate prevents the spread of cancer cells and induces apoptosis (programmed cell death). Additionally, it regulates glucose metabolism by modulating insulin signaling pathways, making it a potential candidate for diabetes treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
myo-Inositol-1,2,3,4,5,6-hexakisphosphate: Known for its role in cellular signaling and phosphate storage.
D-myo-Inositol-1,4,5-trisphosphate: Involved in calcium signaling pathways.
D-myo-Inositol-1,3,4,5-tetrakisphosphate: Plays a role in regulating various cellular processes.
Uniqueness
5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate is unique due to its specific structure, which allows it to inhibit ROCK signaling pathways effectively. This makes it a valuable compound for cancer research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C19H34NO22P5 |
|---|---|
Molekulargewicht |
783.3 g/mol |
IUPAC-Name |
[(1R,2S,4R,5S)-3-(6-benzamidohexoxy)-2,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C19H34NO22P5/c21-19(12-8-4-3-5-9-12)20-10-6-1-2-7-11-37-13-14(38-43(22,23)24)16(40-45(28,29)30)18(42-47(34,35)36)17(41-46(31,32)33)15(13)39-44(25,26)27/h3-5,8-9,13-18H,1-2,6-7,10-11H2,(H,20,21)(H2,22,23,24)(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36)/t13?,14-,15+,16+,17-,18? |
InChI-Schlüssel |
IXYNNGQAIOJOOH-TYRIJTPFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCCOC2[C@@H]([C@H](C([C@H]([C@@H]2OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCCOC2C(C(C(C(C2OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


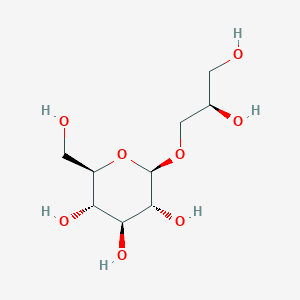
![Bis(benzo[b]thiophen-2-yl)dimethylsilane](/img/structure/B15199092.png)
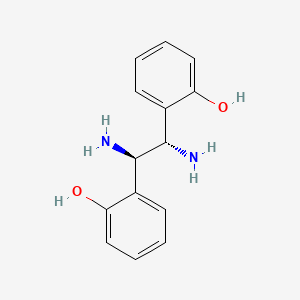
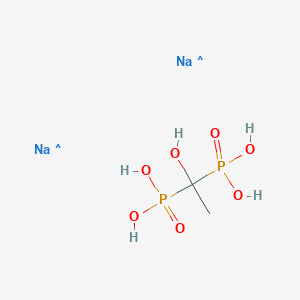
![(4S,5R)-3-[(S)-2-(Fmoc-amino)propanoyl]-2,2,5-trimethyloxazolidine-4-carboxylic Acid](/img/structure/B15199113.png)
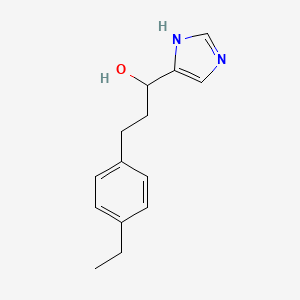
![Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate](/img/structure/B15199131.png)
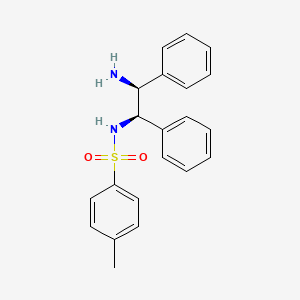
![N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine](/img/structure/B15199141.png)
![Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15199146.png)
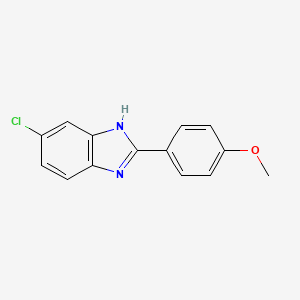
![Benzo[b]thiophene-5-carbaldehyde oxime](/img/structure/B15199156.png)
![1-(1H-Benzo[d]imidazol-2-yl)propan-1-one](/img/structure/B15199165.png)
